REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.C([O-])(=O)C.[NH4+].[N+:16]([CH2:19][CH3:20])([O-:18])=[O:17]>>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:19]([N+:16]([O-:18])=[O:17])[CH3:20])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
0.666 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
nitroethane
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 5 hours
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
DISSOLUTION
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Details
|
the residue is dissolved in CHCl3 (100 ml)
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Type
|
WASH
|
Details
|
washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying (MgSO4) the solvent
|
Type
|
CUSTOM
|
Details
|
is removed
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |